molecular formula C10H10O4 B3126002 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 330555-87-8

7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No. B3126002
Key on ui cas rn: 330555-87-8
M. Wt: 194.18 g/mol
InChI Key: IWILLXGWBMSIQW-UHFFFAOYSA-N
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Patent
US08324405B2

Procedure details

To a cold mixture of 2,4-dihydroxybenzoic acid (25.9 g, 168.1 mmol), acetone (12.7 g, 218.5 mmol) and DMAP (1.03 g, 8.4 mmol) in 1,2-dimethoxyethane (DME) (96 mL) in an ice bath was added thionyl chloride (26.0 g, 218.5 mml) slowly. Resulting mixture was stirred at 0° C. for 1 h and then at rt for 23 h. Reaction mixture was quenched at 0° C. with saturated NaHCO3 solution (slowly with caution). After 200 mL of saturated NaHCO3 solution was added, NaHCO3 solid was added in small portion to the mixture until pH reaches 7-8. It was diluted with water (200 mL) and extracted with EtOAc (2×200 mL). Organic layers were combined and washed with brine, dried over MgSO4, filtered and concentrated. Crude residue was triturated with CH2Cl2 (100 mL). Solid was collected and dried to provide the title compound (10.4 g). 1H NMR (200 MHz, DMSO-d6): δ (ppm)=7.66 (d, J=7.8 Hz, 1H), 6.59 (d, J=7.8 Hz, 1H), 6.36 (s, 1H), 1.65 (s, 6H).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][C:13]([CH3:15])=O.S(Cl)(Cl)=O>CN(C1C=CN=CC=1)C.COCCOC>[OH:11][C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:6])[O:5][C:13]([CH3:15])([CH3:12])[O:1][C:2]=2[CH:10]=1

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
12.7 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.03 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
96 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting mixture
WAIT
Type
WAIT
Details
at rt for 23 h
Duration
23 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched at 0° C. with saturated NaHCO3 solution (slowly with caution)
ADDITION
Type
ADDITION
Details
After 200 mL of saturated NaHCO3 solution was added
ADDITION
Type
ADDITION
Details
NaHCO3 solid was added in small portion to the mixture until pH
ADDITION
Type
ADDITION
Details
It was diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude residue was triturated with CH2Cl2 (100 mL)
CUSTOM
Type
CUSTOM
Details
Solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC2=C(C(OC(O2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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